Vanillin - 121-33-5

Vanillin

Catalog Number: EVT-285703
CAS Number: 121-33-5
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary component of the extract of the vanilla bean (Vanilla planifolia Andrews) [, , ]. Vanillin is widely used as a flavoring agent in food, beverages, perfumes, and pharmaceutical products due to its flavoring, antimicrobial, antioxidant, and anticarcinogenic properties [, , ]. It plays a significant role in various scientific research areas, including food chemistry, analytical chemistry, microbiology, and material science.

Future Directions
  • Sustainable Vanillin Production: Research on developing more sustainable and cost-effective methods for producing natural vanillin from renewable resources, such as lignin and agricultural waste, is crucial for meeting the increasing demand for natural flavorings [, , , ].
  • Exploring New Biological Activities: Further investigation into the potential therapeutic benefits of vanillin, including its anti-inflammatory, antioxidant, and anticancer properties, could lead to new applications in medicine and healthcare [, , , ].
  • Enhancing Flavor Stability and Delivery: Research on encapsulating vanillin using techniques like electrospinning [] and spray drying [] can improve its stability, controlled release, and enhance its applications in food products.
  • Developing Novel Bio-based Materials: Exploring the use of vanillin as a building block for synthesizing new bio-based polymers with tailored properties could lead to the development of sustainable and high-performance materials for various applications [].
  • Understanding the Impact on Plant-Microbe Interactions: Further research on the role of vanillin in plant-microbe interactions, including its influence on soil microorganisms and plant growth, can provide insights into its ecological significance and potential agricultural applications [, ].

Ferulic Acid

Compound Description: Ferulic acid is a hydroxycinnamic acid, a type of organic compound. It is an abundant phenolic phytochemical found in plant cell walls, covalently linked to molecules such as arabinoxylans and lignin, contributing to the structural integrity of the plant cell wall []. It is a precursor to vanillin in the vanillin biosynthesis pathway.

Relevance: Ferulic acid is a key precursor to vanillin in the phenylpropanoid pathway. Several studies explore microbial bioconversion of ferulic acid to vanillin [, , ]. The structural similarity lies in the shared benzene ring with a hydroxyl and methoxy substituent, highlighting the direct metabolic link between these compounds in the vanillin biosynthetic pathway.

Vanillyl Alcohol

Compound Description: Vanillyl alcohol, also known as 4-(hydroxymethyl)-2-methoxyphenol, is a benzylic alcohol derivative of vanillin. It acts as an intermediate in the two-step conversion of creosol to vanillin by the enzyme vanillyl alcohol oxidase (VAO) [].

Relevance: Vanillyl alcohol is an intermediate in the biosynthesis of vanillin and a product of vanillin metabolism. It has been detected in studies examining both the production and breakdown of vanillin [, , ]. This close metabolic relationship with vanillin is further underscored by their structural similarities, differing only by the oxidation state of the substituent at the para position of the benzene ring.

Vanillic Acid

Compound Description: Vanillic acid is a dihydroxybenzoic acid derivative, commonly found in plants. It possesses antioxidant properties and serves as a precursor to various bioactive compounds []. Vanillic acid is a product of vanillin metabolism in both plants and animals [].

Relevance: Vanillic acid is a metabolite of vanillin, arising from the oxidation of vanillin's aldehyde group to a carboxylic acid group. The two compounds share a very similar structure, differing only by the presence of an aldehyde group in vanillin versus a carboxylic acid group in vanillic acid []. Studies demonstrate the interconversion of vanillin and vanillic acid by microbial enzymes [], further solidifying their close metabolic relationship.

Vanillin Glucoside

Compound Description: Vanillin glucoside is a glycosylated derivative of vanillin, formed by the addition of a glucose molecule. It is a major storage form of vanillin in vanilla beans and is converted to vanillin during the curing process [, , ].

Relevance: Vanillin glucoside is the main precursor to vanillin in vanilla beans. It is hydrolyzed to release vanillin, giving vanilla beans their characteristic flavor. Structurally, vanillin glucoside is simply vanillin with an attached glucose moiety []. The presence and breakdown of vanillin glucoside play a crucial role in the final vanillin content and flavor profile of vanilla products.

Caffeic Acid

Compound Description: Caffeic acid is another organic compound belonging to the hydroxycinnamic acid family, commonly found in plants. It exhibits antioxidant properties and acts as a precursor in the biosynthesis of lignin and other phenylpropanoids [].

Relevance: Caffeic acid is an upstream precursor to vanillin in the phenylpropanoid pathway. While not directly converted to vanillin, it is a key intermediate in the pathway leading to ferulic acid, a direct precursor of vanillin []. This positions caffeic acid as an important factor influencing the overall flux of metabolites through the vanillin biosynthesis pathway.

Isoeugenol

Compound Description: Isoeugenol is a phenylpropene, a type of organic compound with a phenyl group attached to a propenyl group. It is a structural isomer of eugenol, and like eugenol, it contributes to the aroma of various plants [].

Relevance: Isoeugenol serves as a precursor to vanillin in various microbial biotransformation pathways []. It can be converted to vanillin by microbial enzymes through a series of oxidation steps. The two compounds share a similar structure, with isoeugenol having a propenyl group that is rearranged to form the aldehyde group in vanillin.

Ethyl Vanillin

Compound Description: Ethyl vanillin is an organic compound closely related to vanillin, used as a flavoring agent. It has a stronger and slightly different flavor profile compared to vanillin [].

Relevance: Ethyl vanillin is structurally similar to vanillin, with an ethyl group instead of a methyl group attached to the aldehyde group. It is often used as an artificial flavoring agent in place of vanillin or in combination with vanillin to enhance the flavor profile [].

4-Methylcatechol

Compound Description: 4-Methylcatechol is an organic compound categorized as a catechol, characterized by a benzene ring with two adjacent hydroxyl groups. The 4-methyl derivative indicates a methyl group at the fourth position of the benzene ring. It is a metabolite produced during the breakdown of vanillin and isovanillin in rats [].

Relevance: 4-Methylcatechol is a product of vanillin metabolism. It is formed from the breakdown of vanillin and isovanillin via a series of reactions that involve demethylation and oxidation []. This metabolic link highlights the fate of vanillin within biological systems and its potential conversion to other bioactive compounds.

Catechol

Compound Description: Catechol, also known as pyrocatechol or 1,2-dihydroxybenzene, is an organic compound with the formula C6H4(OH)2. Like 4-Methylcatechol, it is characterized by a benzene ring with two adjacent hydroxyl groups. It acts as a precursor to various compounds, including neurotransmitters and hormones [].

Relevance: Catechol is a product of vanillin and isovanillin metabolism. It is formed from the breakdown of vanillin and isovanillin through a pathway that includes demethylation and oxidation steps []. This highlights the potential of vanillin to be metabolized into compounds with diverse biological activities.

Guaiacol

Compound Description: Guaiacol, also known as 2-methoxyphenol, is a naturally occurring organic compound with a smoky, aromatic odor. It is found in wood smoke, contributing to the flavor of smoked foods. It is also used as an expectorant and antiseptic. Guaiacol is a product of vanillin metabolism in rats and serves as an intermediate in the biotransformation of vanillic acid by F. udum E. Butler [, ].

Relevance: Guaiacol is a product of vanillin metabolism, derived from the demethylation of vanillin at the para position of the benzene ring. Studies have identified guaiacol as a metabolite in the breakdown of vanillin in biological systems [, ]. This metabolic link underscores the potential of vanillin to be transformed into compounds with distinct biological properties.

Classification

Vanillin belongs to the class of compounds known as phenolic aldehydes. It is classified under the broader category of aromatic compounds due to its benzene ring structure. Its systematic name is 4-hydroxy-3-methoxybenzaldehyde, and it has a molecular formula of C8H8O3.

Synthesis Analysis

Methods

Vanillin can be synthesized through several methods:

  1. Guaiacol Method: This involves the methylation of catechol to produce guaiacol, which is then oxidized to form vanillin.
  2. Lignin Method: Lignin, a complex organic polymer found in plant cell walls, can be depolymerized to yield vanillin.
  3. Eugenol Method: Eugenol, derived from clove oil, can be transformed into vanillin through oxidation processes involving catalysts such as cobalt salts .
  4. Ferulic Acid Method: Ferulic acid can also serve as a precursor for vanillin synthesis through microbial or enzymatic conversion .

Technical Details

The synthesis process may involve various catalysts and conditions:

  • For instance, one method involves using eugenol with a strong base and cobalt salt catalyst under controlled temperature and pressure conditions to yield high purity vanillin .
  • Another method utilizes high-performance liquid chromatography (HPLC) for monitoring the synthesis process and ensuring product quality .
Molecular Structure Analysis

Structure

Vanillin has a distinctive molecular structure characterized by:

  • A benzene ring with two substituents: a hydroxyl group (-OH) and a methoxy group (-OCH3), along with an aldehyde group (-CHO).

The structural formula can be represented as:

C8H8O3\text{C}_8\text{H}_8\text{O}_3

Data

The molecular weight of vanillin is approximately 152.15 g/mol. Its melting point is around 81-83 °C, while its boiling point is approximately 285 °C.

Chemical Reactions Analysis

Reactions

Vanillin participates in various chemical reactions:

  1. Oxidation: Vanillin can undergo oxidation to form vanillic acid when treated with oxidizing agents.
  2. Reduction: It can also be reduced to yield alcohol derivatives.
  3. Condensation Reactions: Vanillin can react with amines or other nucleophiles in condensation reactions to form imines or other derivatives.

Technical Details

The synthesis reactions often involve specific conditions such as temperature control, pH adjustments, and the use of solvents like ethanol or methanol for optimal yields .

Mechanism of Action

Process

The mechanism by which vanillin exerts its flavoring properties involves interaction with taste receptors on the tongue that are sensitive to sweet and aromatic compounds. The aromatic profile of vanillin contributes significantly to its sensory perception in food products.

Data

Studies have shown that vanillin activates specific G protein-coupled receptors (GPCRs) that mediate taste perception, leading to the sensation of sweetness and aroma associated with vanilla flavor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vanillin appears as a white crystalline solid.
  • Solubility: It is soluble in ethanol and ether but only slightly soluble in water.
  • Odor: Vanillin has a strong vanilla-like aroma.

Chemical Properties

  • pH: Vanillin solutions are mildly acidic.
  • Stability: It is stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data include:

  • Melting Point: 81-83 °C
  • Boiling Point: 285 °C
  • Molecular Weight: 152.15 g/mol
Applications

Vanillin has diverse applications across several fields:

  1. Food Industry: Primarily used as a flavoring agent in various food products including baked goods, ice creams, and beverages.
  2. Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  3. Pharmaceuticals: Used as an excipient in drug formulations for flavor masking.
  4. Biotechnology: Investigated for its antimicrobial properties and potential use in food preservation .

Properties

CAS Number

121-33-5

Product Name

Vanillin

IUPAC Name

4-hydroxy-3-methoxybenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3

InChI Key

MWOOGOJBHIARFG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)O

Solubility

Slightly soluble (NTP, 1992)
In water, 1.102X10+4 mg/L at 25 °C
In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water.
Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether.
Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin
11 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 1.0
slightly soluble in water; soluble in organic solvents, oils
freely soluble (in ethanol)

Synonyms

4-hydroxy-3-methoxybenzaldehyde
5-bromovanillin
5-chlorovanillin
vanillaldehyde
vanillin
vanillin, sodium salt

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O

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